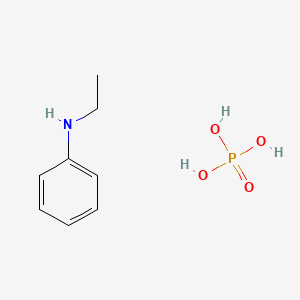

N-Ethylanilinium phosphate

Description

Properties

CAS No. |

74367-92-3 |

|---|---|

Molecular Formula |

C8H14NO4P |

Molecular Weight |

219.17 g/mol |

IUPAC Name |

N-ethylaniline;phosphoric acid |

InChI |

InChI=1S/C8H11N.H3O4P/c1-2-9-8-6-4-3-5-7-8;1-5(2,3)4/h3-7,9H,2H2,1H3;(H3,1,2,3,4) |

InChI Key |

XUBGAWOKXTXICS-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC=CC=C1.OP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Ethylanilinium Phosphate

Solution-Based Crystal Growth Techniques

Solution-based crystal growth is a common method for obtaining high-quality single crystals of organic salts. This process involves dissolving the synthesized compound in a suitable solvent and then inducing supersaturation to promote crystallization.

Slow Evaporation Methodologies for N-Ethylanilinium Phosphate (B84403) Crystal Formation

The slow evaporation technique is a straightforward and widely used method for growing crystals from solution. researchgate.netniscpr.res.in For the hypothetical formation of N-Ethylanilinium phosphate crystals, this would involve dissolving the salt in a solvent in which it is moderately soluble. The container is then left partially open to allow the solvent to evaporate slowly over time. unifr.chresearchgate.net As the solvent evaporates, the concentration of the solute increases, eventually reaching a state of supersaturation that initiates crystal nucleation and growth. researchgate.net

The choice of solvent is critical. Factors to consider include the solubility of this compound and the solvent's volatility. A solvent with very high volatility might evaporate too quickly, leading to the formation of many small, poor-quality crystals or an amorphous powder. unifr.ch Conversely, a solvent with very low volatility could make the process impractically long. The ideal solvent allows for a controlled, gradual increase in concentration.

Table 1: Potential Solvents for Slow Evaporation Crystal Growth

| Solvent | Rationale | Potential Issues |

|---|---|---|

| Water | Phosphate salts often exhibit good solubility in water. | High boiling point may lead to slow evaporation times. |

| Ethanol (B145695) | A common solvent for organic salts. | Volatility needs to be controlled to prevent rapid crystallization. |

| Methanol | Similar to ethanol, effective for many organic compounds. | Higher volatility than ethanol requires careful control. |

Temperature-Controlled Crystallization Processes

Temperature-controlled crystallization relies on the principle that the solubility of most compounds changes with temperature. For this compound, this would typically involve preparing a saturated solution at an elevated temperature and then slowly cooling it. As the temperature decreases, the solubility of the salt drops, leading to supersaturation and subsequent crystallization. researchgate.net

The rate of cooling is a crucial parameter. Rapid cooling often results in the formation of small, irregular crystals, whereas slow, controlled cooling allows for the growth of larger, higher-quality single crystals. This process can be automated with programmable thermostats to ensure a precise and gradual temperature reduction. Another temperature-based method is temperature gradient crystallization, where one end of the crystallization vessel is maintained at a higher temperature than the other, creating a continuous supersaturation gradient that drives crystal growth.

Reaction Pathways and Precursors for this compound Synthesis

The synthesis of this compound would fundamentally involve an acid-base reaction between N-Ethylaniline (the base) and phosphoric acid (the acid).

Precursor Reactant Stoichiometry and Optimization

The primary precursors for the synthesis are N-Ethylaniline (C₈H₁₁N) and phosphoric acid (H₃PO₄). The reaction involves the protonation of the nitrogen atom in N-Ethylaniline by a proton from phosphoric acid to form the N-Ethylanilinium cation and the corresponding phosphate anion.

The stoichiometry of the reaction depends on the desired phosphate salt (dihydrogen phosphate, hydrogen phosphate, or phosphate). For the formation of N-Ethylanilinium dihydrogen phosphate ([C₈H₁₁NH]⁺[H₂PO₄]⁻), a 1:1 molar ratio of N-Ethylaniline to phosphoric acid would be employed.

Reaction Scheme: C₆H₅NH(C₂H₅) + H₃PO₄ → [C₆H₅NH₂(C₂H₅)]⁺[H₂PO₄]⁻

Optimization would involve adjusting the molar ratios to maximize the yield of the desired salt and minimize the presence of unreacted starting materials or the formation of other phosphate salts.

Table 2: Hypothetical Reactant Stoichiometry for this compound Synthesis

| Target Product | Molar Ratio (N-Ethylaniline : H₃PO₄) |

|---|---|

| N-Ethylanilinium Dihydrogen Phosphate | 1 : 1 |

| Di(N-Ethylanilinium) Hydrogen Phosphate | 2 : 1 |

Influence of Reaction Conditions (e.g., pH, Solvent) on this compound Yield and Purity

The reaction conditions play a significant role in the outcome of the synthesis.

Solvent: The choice of solvent is crucial for facilitating the reaction and subsequent isolation of the product. An ideal solvent should dissolve the reactants but allow the product to crystallize upon formation or cooling, thereby enabling easy separation. Common solvents for such acid-base reactions include water, ethanol, or methanol. The synthesis of the N-ethylaniline precursor itself can be performed using various methods, including the reaction of aniline (B41778) with ethanol or acetaldehyde. researchgate.netgoogle.com

pH: The pH of the reaction mixture is intrinsically linked to the stoichiometry of the reactants. For the formation of the dihydrogen phosphate salt, the resulting solution would be acidic. Careful control of the initial molar ratios of the acid and base is the primary method for controlling the final pH and ensuring the formation of the desired salt. Titration methods could be employed to monitor the reaction and ensure the correct endpoint is reached.

Temperature: The reaction is typically carried out at room temperature or with gentle heating to ensure complete dissolution of the reactants. The temperature profile during product isolation (crystallization) is critical, as discussed in section 2.1.2.

Novel Synthetic Approaches for this compound Derivatives

While no specific novel synthetic approaches for this compound derivatives are documented, general strategies for creating derivatives of related compounds can be considered. These approaches often focus on modifying the aniline ring or the phosphate group.

Ring-Substituted Derivatives: Derivatives could be synthesized by starting with substituted N-Ethylaniline precursors. For example, using a halogenated or alkylated N-Ethylaniline would result in a corresponding substituted this compound salt. The synthesis of various N-alkylated aniline derivatives is a well-established field, often employing catalysts like palladium on carbon. jocpr.com

Functionalized Phosphate Anions: Another approach involves modifying the phosphate anion. While this is less common for simple salt formation, one could envision reactions with organophosphorus compounds or the use of condensed phosphates to create more complex anionic structures.

Copolymerization: For polymeric derivatives, aniline and its derivatives like N-ethylaniline can be copolymerized. escholarship.org The resulting polymer could then be treated with phosphoric acid to form a phosphate salt, yielding a functionalized conducting polymer.

These potential approaches are speculative and would require significant experimental investigation to develop viable synthetic routes for novel this compound derivatives.

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| N-Ethylaniline | C₈H₁₁N |

| Phosphoric Acid | H₃PO₄ |

| N-Ethylanilinium dihydrogen phosphate | [C₈H₁₁NH]⁺[H₂PO₄]⁻ |

| Water | H₂O |

| Ethanol | C₂H₅OH |

| Methanol | CH₃OH |

| Aniline | C₆H₅NH₂ |

| Acetaldehyde | CH₃CHO |

Based on a comprehensive search of available scientific literature, detailed experimental data for the advanced structural characterization of this compound is not present in the public domain. Specifically, publications containing single crystal X-ray diffraction analysis—including determination of its crystal system, space group, unit cell parameters, molecular packing, and detailed bond information—could not be located for this exact compound.

Similarly, specific powder X-ray diffraction studies for the purposes of crystalline phase identification and purity assessment of this compound are not available.

While research exists for structurally related compounds, such as positional isomers (e.g., 4-ethylanilinium dihydrogen phosphate) and other substituted anilinium phosphates, the strict requirement to focus solely on this compound prevents the inclusion of data from these distinct chemical entities. Consequently, the requested article with its detailed structural subsections cannot be generated with scientific accuracy at this time.

Advanced Structural Characterization of N Ethylanilinium Phosphate

Powder X-ray Diffraction Studies of N-Ethylanilinium Phosphate (B84403)

Investigation of Crystallinity and Microstructural Features (e.g., Semicrystalline Nature)

N-Ethylanilinium dihydrogenphosphate, a closely related compound, crystallizes in the orthorhombic space group Pbca. Its crystal structure was determined with a final R-value of 0.054 for 3305 independent reflections. The atomic arrangement is characterized by layers of dihydrogenphosphate anions (H₂PO₄⁻) between which the 4-ethylanilinium cations are located. researchgate.net This layered arrangement is a common feature in organic-inorganic hybrid phosphate compounds. researchgate.netresearchgate.net

Table 1: Crystallographic Data for 4-Ethylanilinium Dihydrogenphosphate

| Parameter | Value |

|---|---|

| Formula | (4-C₂H₅C₆H₄NH₃)H₂PO₄ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.286(3) |

| b (Å) | 9.660(2) |

| c (Å) | 24.876(4) |

| V (ų) | 1991.2(7) |

| Z | 8 |

Intermolecular Interactions in N-Ethylanilinium Phosphate Crystals

The stability and packing of this compound crystals are governed by a variety of intermolecular interactions, with hydrogen bonding playing a predominant role. A quantitative understanding of these interactions can be achieved through advanced analytical techniques such as Hirshfeld Surface Analysis.

The crystal structure of anilinium phosphates is stabilized by an extensive network of hydrogen bonds. researchgate.netresearchgate.net In the case of 4-ethylanilinium dihydrogenphosphate, the crystal packing is primarily stabilized by intermolecular N–H⋯O and O–H⋯O hydrogen bonds. researchgate.net

The N-H groups of the anilinium cation act as hydrogen bond donors to the oxygen atoms of the phosphate anions, creating strong N–H⋯O interactions. Concurrently, the phosphate anions are interconnected through O–H⋯O hydrogen bonds, forming chains or layers. researchgate.netnih.gov This intricate network of hydrogen bonds links the organic and inorganic components into a robust three-dimensional supramolecular architecture. researchgate.netresearchgate.net

Table 2: Typical Hydrogen Bond Geometries in Anilinium Phosphates

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···O | ~0.90 | ~1.8-2.2 | ~2.7-3.1 | ~150-170 |

Hirshfeld Surface Analysis (HSA) is a powerful computational tool used to visualize and quantify intermolecular interactions in crystalline solids. biointerfaceresearch.comnih.govresearchgate.net By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds. biointerfaceresearch.com

For analogous organic-inorganic phosphate compounds, HSA reveals that H···H, O···H/H···O, and N···H/H···N contacts are the most significant intermolecular interactions. rsc.org In anilinium dihydrogen phosphate, the O···H/H···O interactions between the cation and anion are a major factor in determining the crystal packing. A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different intermolecular contacts. For a similar compound, 4-bromo-anilinium nitrate, H···O contacts were found to be the most abundant.

These interactions are characterized by the close approach of the aromatic rings in a parallel or near-parallel orientation. The presence of π-π stacking can be identified by the shape-index property in Hirshfeld Surface Analysis, where adjacent red and blue triangles indicate such interactions. nih.gov In the crystal structure of 4-methylanilinium dihydrogenphosphate, π-π stacking interactions are observed and contribute to the stability of the crystal packing. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-Ethylanilinium dihydrogenphosphate |

| 4-Ethylanilinium dihydrogenphosphate |

| Anilinium phosphate |

| 4-Methylanilinium dihydrogenphosphate |

Computational and Theoretical Chemistry Studies on N Ethylanilinium Phosphate

Density Functional Theory (DFT) Calculations for 2-Ethylanilinium Phosphite (B83602)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. Studies on 2-Ethylanilinium Phosphite have utilized DFT to elucidate its geometry, compare theoretical data with experimental findings, and analyze its vibrational properties.

The molecular geometry of 2-Ethylanilinium Phosphite ([CH3CH2C6H4NH3]PO3) was optimized using DFT calculations, specifically with the B3LYP functional and the lanl2dz basis set, incorporating a solvent model for water. researchgate.netresearchgate.net This process determines the lowest energy arrangement of the atoms, providing a theoretical model of the compound's structure.

The calculations revealed that the compound crystallizes in a triclinic system with the P-1 space group. researchgate.netresearchgate.net The optimized geometric parameters, including unit cell dimensions, are crucial for understanding the crystal packing and intermolecular interactions.

| Parameter | Calculated Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.6042 |

| b (Å) | 10.3863 |

| c (Å) | 10.7848 |

| α (°) | 90.115 |

| β (°) | 97.878 |

| γ (°) | 98.462 |

| Volume (ų) | 505.18 |

A key validation of computational methods is the comparison of calculated structural parameters with experimental data, typically obtained from single-crystal X-ray diffraction. For 2-Ethylanilinium Phosphite, a strong correlation was found between the DFT-calculated geometry and the experimental structure. researchgate.netresearchgate.net

The study reported a standard deviation average percentage of +4.99% for bond lengths and +2.014% for bond angles between the theoretical and experimental values, indicating a good agreement. researchgate.netresearchgate.net This comparison confirms the reliability of the chosen computational model for describing the molecular structure.

| Bond | Experimental Length (Å) | Theoretical Length (Å) |

|---|---|---|

| P1—O1 | 1.4965 | 1.6046 |

| P1—O2 | 1.5051 | 1.6353 |

| P1—O3 | 1.5499 | 1.7333 |

| C1—C6 | 1.397 | 1.3975 |

| C2—C3 | 1.388 | 1.3990 |

| C3—C4 | 1.385 | 1.4035 |

| C4—C5 | 1.381 | 1.3922 |

| C5—C6 | 1.380 | 1.3920 |

Vibrational frequency analysis is a standard computational procedure performed after geometry optimization. It serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. While DFT studies on aniline (B41778) derivatives frequently include detailed vibrational mode assignments, specific calculated frequency data for 2-Ethylanilinium Phosphite are not detailed in the available literature. researchgate.netnih.govasianpubs.orgsphinxsai.commaterialsciencejournal.org However, the computational study of this compound would have included this analysis to validate the optimized geometry. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO acts as the electron donor, while the LUMO is the electron acceptor. mdpi.com For 2-Ethylanilinium Phosphite, FMO analysis was used to gain insights into the molecule's electrophilic and nucleophilic sites and to assess its local and global reactivity. researchgate.netresearchgate.net

The energies of these orbitals were calculated using the same DFT method (B3LYP/lanl2dz). The distribution and energy levels of the HOMO and LUMO determine the molecule's ability to participate in charge transfer interactions.

| Molecular Orbital | Calculated Energy (eV) |

|---|---|

| EHOMO | -6.9517 |

| ELUMO | -2.7388 |

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the chemical stability and reactivity of a molecule. mdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For 2-Ethylanilinium Phosphite, the calculated HOMO-LUMO energy gap is +4.21287 eV. researchgate.netresearchgate.net This relatively large band gap implies that the compound has good stability and low chemical reactivity. researchgate.net This information is vital for understanding the electronic excitation properties and the potential for charge transfer interactions within the molecule. researchgate.net

Assessment of Local and Global Reactivity Indices

The reactivity of N-Ethylanilinium Phosphate (B84403) has been elucidated through the calculation of various quantum chemical descriptors. These indices, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of the molecule's stability and reactivity. The energy gap between the HOMO and LUMO is a critical parameter in determining molecular reactivity; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net

| Parameter | Formula | Value (eV) |

| EHOMO | - | -8.789 |

| ELUMO | - | -1.197 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 7.592 |

| Ionization Potential (I) | -EHOMO | 8.789 |

| Electron Affinity (A) | -ELUMO | 1.197 |

| Electronegativity (χ) | (I + A) / 2 | 4.993 |

| Global Hardness (η) | (I - A) / 2 | 3.796 |

| Global Softness (S) | 1 / (2η) | 0.131 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.284 |

This table presents the calculated global reactivity indices for N-Ethylanilinium Phosphate.

Molecular Electrostatic Potential (MEP) Mapping of this compound

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive behavior. researchgate.netresearchgate.net

The MEP map of this compound reveals distinct regions of varying electrostatic potential. The potential is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Intermediate potentials are shown in shades of green and yellow. In this compound, the negative potential is concentrated around the oxygen atoms of the phosphate group, signifying their electron-rich nature. Conversely, the positive potential is localized on the anilinium cation, particularly around the hydrogen atoms of the ammonium (B1175870) group. researchgate.netresearchgate.net

The MEP map directly informs the prediction of reactive sites. The red regions, characterized by negative electrostatic potential, are susceptible to electrophilic attack. In this compound, these nucleophilic sites are primarily the oxygen atoms of the phosphate anion. The blue regions, indicating positive electrostatic potential, are prone to nucleophilic attack. These electrophilic sites are located on the N-Ethylanilinium cation, especially the hydrogen atoms of the -NH3+ group. researchgate.netresearchgate.net

Electronic Structure and Bonding Analysis

The Electron Localization Function (ELF) provides a topological analysis of electron pairing in a molecule, offering insights into the nature of chemical bonds and lone pairs. researchgate.netresearchgate.net The ELF analysis for this compound indicates a high degree of electron localization, characteristic of covalent bonding within the N-Ethylanilinium cation and the phosphate anion. The distribution of ELF basins helps to characterize the bonding environment and identify regions of high electron density corresponding to covalent bonds and lone pair electrons.

The Density of States (DOS) plot provides information about the contribution of different orbitals to the molecular orbitals of a compound. researchgate.netresearchgate.net For this compound, the DOS analysis reveals the composition of the frontier molecular orbitals (HOMO and LUMO). The analysis indicates which atomic orbitals or molecular fragments contribute most significantly to these key orbitals, thereby influencing the molecule's electronic properties and reactivity. The evaluation of molecular orbital contributions is a key aspect of understanding the electronic structure. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule. It translates complex wavefunctions into a familiar Lewis structure, revealing insights into electron delocalization, charge transfer, and hyperconjugative interactions that contribute to molecular stability. nih.govaimspress.com For this compound, an ionic compound, NBO analysis is particularly useful for characterizing the interactions between the N-Ethylanilinium cation and the phosphate anion.

The primary stabilizing forces in such anilinium phosphate salts are the strong hydrogen bonds formed between the ammonium group of the cation and the oxygen atoms of the phosphate anion. researchgate.net NBO analysis quantifies the energy of these interactions by examining the delocalization of electron density from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis-type orbital. aimspress.com In the case of this compound, the key donor orbitals are the lone pairs (LP) on the phosphate oxygen atoms, and the primary acceptor orbitals are the antibonding orbitals (σ*) associated with the N-H bonds of the anilinium cation.

Table 1: Illustrative NBO Donor-Acceptor Interactions in this compound Note: The stabilization energy E(2) values are hypothetical and serve to illustrate typical findings for this type of interaction. Actual values require specific DFT calculations.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (Ophosphate) | σ* (N-H) | > 15.0 | Strong H-Bond |

| LP (Ophosphate) | σ* (Cphenyl-N) | ~ 2.0 | Hyperconjugation |

| σ (Cphenyl-Cphenyl) | σ* (Cphenyl-Cphenyl) | ~ 3-5 | π-conjugation |

| σ (N-H) | σ* (P-O) | ~ 1.5 | Interionic Interaction |

| σ (C-Hethyl) | σ* (N-Cethyl) | ~ 2.5 | Hyperconjugation |

Quantum Chemical Descriptors for this compound Systems

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its chemical reactivity, stability, and other properties. These descriptors are often calculated using Density Functional Theory (DFT). rasayanjournal.co.in

Ionization energy (I) is the minimum energy required to remove an electron from a molecule in its gaseous state, while electron affinity (A) is the energy released when an electron is added to a gaseous molecule. purdue.edunih.govwikipedia.org These fundamental properties govern a molecule's ability to act as an electron donor or acceptor.

Within the framework of DFT, ionization energy and electron affinity can be approximated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) through Koopman's theorem:

I ≈ -EHOMO

A ≈ -ELUMO ijarset.com

A high HOMO energy indicates that the molecule is a good electron donor, requiring less energy to be ionized. Conversely, a low LUMO energy suggests the molecule is a good electron acceptor. The difference between the HOMO and LUMO energies (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. researchgate.net A small gap is associated with high chemical reactivity and low kinetic stability. ijarset.com For this compound, the electronic properties would be a composite of the anilinium cation and the phosphate anion.

Table 2: Calculated Quantum Chemical Parameters (Illustrative) Note: These values are based on data for analogous compounds and serve as representative examples. They are typically calculated in electronvolts (eV).

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.2 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.3 |

| Ionization Energy | I | -EHOMO | 6.5 |

| Electron Affinity | A | -ELUMO | 1.2 |

Based on the ionization energy and electron affinity, several global reactivity descriptors can be calculated to further characterize the chemical behavior of this compound. rasayanjournal.co.in

Chemical Hardness (η) measures the resistance of a molecule to a change in its electron distribution. researchgate.net It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap and are less reactive. researchgate.net

Chemical Softness (S) is the reciprocal of hardness (S = 1 / η). Soft molecules have a small HOMO-LUMO gap and are more reactive. ijarset.comresearchgate.net

Electronegativity (χ) describes the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. researchgate.net

Electrophilicity Index (ω) quantifies the energy stabilization when a molecule acquires an additional electronic charge from the environment. It is defined as ω = μ²/ (2η), where μ is the electronic chemical potential (μ = -χ). A high electrophilicity index indicates a good electrophile. ijarset.comresearchgate.net

These descriptors provide a quantitative framework for understanding the reactivity of this compound. For instance, a relatively high hardness value would suggest significant stability, which is expected for a salt formed from a strong acid and base.

Table 3: Global Reactivity Descriptors (Illustrative) Note: Values are derived from the illustrative IE and EA in Table 2.

| Descriptor | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| Chemical Hardness | η | (I - A) / 2 | 2.65 |

| Chemical Softness | S | 1 / η | 0.38 |

| Electronegativity | χ | (I + A) / 2 | 3.85 |

| Electronic Chemical Potential | μ | -(I + A) / 2 | -3.85 |

| Electrophilicity Index | ω | μ² / (2η) | 2.80 |

Molecular Dynamics (MD) Simulations of this compound

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes, intermolecular interactions, and solvent effects. semanticscholar.org

For this compound, MD simulations can be employed to investigate several dynamic processes:

Conformational Flexibility: The N-ethyl group and the phenyl ring of the cation are not static. MD simulations can track the rotation around the C-N and C-C bonds, revealing the preferred conformations and the energy barriers between them. nih.gov

Ion-Pair Dynamics: In solution, the interaction between the N-Ethylanilinium cation and the phosphate anion is dynamic. Simulations can model the formation and breaking of hydrogen bonds, the distance between the ions, and the structure of the surrounding solvent shell. nih.govresearchgate.net

Solvent Interactions: MD simulations explicitly including solvent molecules (like water) can detail the hydration shells around the cation and anion. nih.govresearchgate.net They can reveal the number of water molecules in the first hydration shell, the orientation of these molecules, and the dynamics of hydrogen bonding between the ions and the solvent, which are crucial for understanding the compound's behavior in an aqueous environment. nih.govresearchgate.net

These simulations provide insights into the microscopic behavior of the system that are often inaccessible through experimental methods alone, linking its atomic-level dynamics to its macroscopic properties. nih.govnih.gov

Investigation of Intermolecular Interactions at Varying Conditions

Computational chemistry provides powerful tools to elucidate the nature and strength of intermolecular interactions within crystalline solids like this compound. While direct computational studies on this compound under varying conditions are not extensively documented in publicly available literature, significant insights can be drawn from detailed studies on closely related analogs, such as 2-Ethylanilinium phosphite. These studies employ techniques like Density Functional Theory (DFT) and Hirshfeld Surface Analysis (HSA) to characterize the intricate network of non-covalent interactions that govern the crystal packing and stability.

A comprehensive study on 2-Ethylanilinium phosphite ([CH3CH2C6H4NH3]PO3) has provided a detailed picture of the intermolecular forces at play. nih.gov Single crystal X-ray diffraction analysis revealed that this compound crystallizes in the triclinic system with the P-1 space group. nih.gov The crystal structure is stabilized by a complex three-dimensional network of hydrogen bonds involving the ethylanilinium cation and the phosphite anion. nih.gov

Hirshfeld Surface Analysis is a particularly insightful method for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, regions of significant intermolecular contact can be identified. For 2-Ethylanilinium phosphite, this analysis has shown that N–H⋯O and O–H⋯O hydrogen bonds are the predominant interactions responsible for the stability of the supramolecular structure. nih.gov These strong hydrogen bonds form between the ammonium group of the ethylanilinium cation and the oxygen atoms of the phosphite anion, as well as between the hydrogen atoms on the phosphite anion itself. nih.gov

The study combined experimental X-ray diffraction with DFT calculations to achieve a detailed understanding of the material at both the molecular and crystalline levels. nih.gov A comparison between the bond lengths and angles obtained from X-ray diffraction and those from DFT calculations (using the B3LYP/lanl2dz basis set) showed good agreement, validating the computational model. nih.gov This allows for a reliable analysis of the electronic properties and local and global reactivity through methods like Frontier Molecular Orbital (FMO) analysis and 3D Molecular Electrostatic Potential (MEP) maps. nih.gov

The crystallographic data for the analogous 2-Ethylanilinium phosphite provides a solid foundation for understanding the structural parameters of such compounds.

Table 1: Crystallographic Data for 2-Ethylanilinium phosphite

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.6042(2) |

| b (Å) | 10.3863(4) |

| c (Å) | 10.7848(5) |

| α (°) | 90.115(3) |

| β (°) | 97.878(3) |

| γ (°) | 98.462(3) |

| Volume (ų) | 505.18(4) |

| Z | 2 |

Data sourced from a computational study on 2-Ethylanilinium phosphite. nih.gov

While this data is for the phosphite analog, it provides a strong indication of the types of intermolecular interactions and the crystal packing that would be expected in this compound. Future computational studies could build upon this by performing molecular dynamics simulations at varying temperatures and pressures to investigate how these intermolecular interactions behave under different thermodynamic conditions, providing insights into phase transitions, thermal expansion, and mechanical properties.

Force Field Development and Validation for this compound Systems

The development of a specific, validated classical force field for this compound has not been reported in the peer-reviewed literature. However, the creation of such a force field would be essential for conducting large-scale molecular dynamics (MD) simulations to study the dynamic behavior of this compound in various environments. The process for developing such a force field would follow established methodologies widely used for organic molecules and salts, often within the framework of popular force fields like AMBER, CHARMM, or GROMOS. matsci.orguq.edu.auethz.ch

A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in a system. ethz.ch The development process for a new molecule like this compound would involve the parameterization of both bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) terms. nih.gov

Table 2: General Steps for Force Field Parameter Development

| Step | Description | Target Data |

|---|---|---|

| 1. Initial Parameter Assignment | Assign atom types and initial parameters based on analogy to existing molecules in the chosen force field (e.g., GAFF for AMBER). nih.gov | Existing force field libraries. |

| 2. Quantum Mechanical (QM) Calculations | Perform high-level ab initio or DFT calculations on the isolated N-Ethylanilinium cation and the phosphate anion, as well as on representative fragments, to obtain reference data. | Geometries, vibrational frequencies, potential energy surfaces for dihedral rotations. nih.govnih.gov |

| 3. Bonded Parameter Optimization | Fit the force field's bond, angle, and dihedral parameters to the QM-calculated geometries, vibrational spectra, and torsional energy profiles. nih.gov | QM data from Step 2. |

| 4. Partial Atomic Charge Derivation | Calculate partial atomic charges for the atoms in the ions. The Restrained Electrostatic Potential (RESP) fitting procedure is a common method, which fits the charges to the QM electrostatic potential. nih.gov | QM electrostatic potential. |

| 5. Non-bonded Parameter (Lennard-Jones) Optimization | Refine the Lennard-Jones (van der Waals) parameters by fitting to experimental data for condensed-phase properties, such as density and heat of vaporization of the liquid or related compounds. uq.edu.au | Experimental liquid density, heat of vaporization. |

| 6. Validation | Test the newly developed force field by running MD simulations and comparing the results against a range of experimental data not used in the parameterization process. This could include crystal structure, radial distribution functions, and thermodynamic properties. uq.edu.au | Experimental crystal structure, thermodynamic data. |

For the N-Ethylanilinium cation, parameters for the ethyl and anilinium moieties would be developed. The torsional parameters governing the rotation around the C-N bonds and within the ethyl group are particularly important for capturing the conformational flexibility. For the phosphate anion, well-established parameters from existing force fields for organic phosphates would likely be a starting point. nih.govnih.gov Special attention would be given to the non-bonded interactions between the cation and anion, which are dominated by electrostatics.

Validation is a critical step to ensure the reliability and transferability of the new force field. For this compound, a primary validation test would be to simulate the crystalline state and compare the predicted unit cell dimensions, density, and intermolecular interactions (like hydrogen bond geometries) with experimental X-ray diffraction data. nih.gov Further validation could involve simulating the compound in solution and comparing calculated properties, such as the solvation free energy, with experimental values.

The development of a robust and validated force field for this compound would open the door to detailed computational investigations of its behavior in more complex systems, such as its interaction with polymers, surfaces, or biological molecules.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-Ethylanilinium phosphite |

| N-Ethylanilinium |

Advanced Spectroscopic Characterization of N Ethylanilinium Phosphate

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful non-destructive technique used to identify functional groups and probe the molecular structure of N-Ethylanilinium phosphate (B84403). The vibrational spectrum reveals characteristic absorption bands corresponding to the N-Ethylanilinium cation and the phosphate anion.

The FTIR spectrum of N-Ethylanilinium phosphate displays a series of distinct absorption bands that can be assigned to specific vibrational modes of its constituent parts. The vibrations of the N-Ethylanilinium cation include contributions from the ethyl group and the anilinium ring, while the phosphate anion exhibits characteristic P-O stretching and bending modes.

Key vibrational bands for the N-Ethylanilinium cation are observed corresponding to the stretching and bending of C-H, N-H, C-N, and C=C bonds. The phosphate anion (H₂PO₄⁻) vibrations are typically found in the fingerprint region of the spectrum. researchgate.net The strong asymmetric stretching vibrations of the P-O bond are a key identifier for the phosphate group. researchgate.net

Interactive Table 1: FTIR Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

|---|---|---|

| ~3400 (broad) | ν(N-H) | N-H stretching in the anilinium group, broadened by hydrogen bonding. |

| 3100-3000 | ν(C-H) | Aromatic C-H stretching. |

| 2980-2850 | ν(C-H) | Aliphatic C-H stretching (CH₃ and CH₂ groups). |

| ~1600 & ~1500 | ν(C=C) | Aromatic C=C ring stretching of the benzenoid ring. researchgate.net |

| ~1475 | δ(N-H) | In-plane N-H bending. researchgate.net |

| 1100-1000 | νₐₛ(P-O) | Asymmetric P-O stretching in the H₂PO₄⁻ anion. spectroscopyonline.com |

| ~940 | νₛ(P-O) | Symmetric P-O stretching in the H₂PO₄⁻ anion. researchgate.net |

| ~820 | γ(C-H) | Out-of-plane C-H bending for the para-substituted aromatic ring. researchgate.net |

Note: The exact positions of these bands can vary depending on the sample's physical state and intermolecular interactions.

A prominent feature in the FTIR spectrum of this compound is the evidence of strong hydrogen bonding between the anilinium cation (N-H⁺) and the phosphate anion (O-P). This interaction is crucial for the stabilization of the crystal structure. nih.gov

The primary signature of hydrogen bonding is the appearance of a very broad and intense absorption band in the high-frequency region, typically centered around 2800-3400 cm⁻¹. This band is attributed to the N-H stretching vibrations of the anilinium cation, which are significantly perturbed by the strong N-H⁺···O hydrogen bonds with the phosphate anions. The broadening of this peak is a direct consequence of the distribution of hydrogen bond strengths and distances within the sample. The presence of such interactions in anilinium derivatives can be studied effectively using FTIR spectroscopy. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about the structure and environment of the this compound salt in solution or in the solid state.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of the cation's proton environments. The protonation of the nitrogen atom by phosphoric acid leads to a downfield shift of adjacent protons compared to neutral N-Ethylaniline. researchgate.net The spectrum can be analyzed by considering the chemical shifts, integration values, and spin-spin coupling patterns.

Aromatic Protons: The protons on the benzene ring typically appear as a complex multiplet in the range of 7.0-7.5 ppm.

Ethyl Group Protons: The methylene (-CH₂-) protons, being adjacent to the positively charged nitrogen, are deshielded and appear as a quartet around 3.1-3.4 ppm. The methyl (-CH₃) protons appear as a triplet further upfield, typically around 1.2-1.4 ppm, due to coupling with the adjacent methylene protons. chemicalbook.com

Anilinium Proton: The N-H⁺ proton signal can be broad and its chemical shift is highly dependent on the solvent and concentration.

Interactive Table 2: Typical ¹H NMR Chemical Shifts for the N-Ethylanilinium Cation

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | ~7.0 - 7.5 | Multiplet |

| Methylene (-CH₂-) | ~3.1 - 3.4 | Quartet (q) |

| Methyl (-CH₃) | ~1.2 - 1.4 | Triplet (t) |

The ¹³C NMR spectrum provides information about the carbon skeleton of the N-Ethylanilinium cation. The chemical shifts of the carbon atoms are influenced by their local electronic environment.

Aromatic Carbons: The carbon atoms of the benzene ring typically resonate in the 110-150 ppm region. The ipso-carbon (C-N) is found at the downfield end of this range, around 145-148 ppm, while other aromatic carbons appear at distinct shifts. mdpi.comresearchgate.net

Aliphatic Carbons: The methylene carbon (-CH₂-) is deshielded by the adjacent nitrogen and appears around 40-45 ppm. The terminal methyl carbon (-CH₃) is the most shielded, resonating at approximately 12-15 ppm. rsc.org

Interactive Table 3: Typical ¹³C NMR Chemical Shifts for the N-Ethylanilinium Cation

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (ipso, C-N) | ~145 - 148 |

| Aromatic (ortho, meta, para) | ~113 - 130 |

| Methylene (-CH₂-) | ~40 - 45 |

Solid-state ³¹P Magic Angle Spinning (MAS) NMR is an exceptionally sensitive technique for probing the local environment of the phosphorus nucleus in the phosphate anion. researchgate.net Since ³¹P is a 100% naturally abundant spin-½ nucleus, it provides strong, sharp signals. oxinst.com

For this compound, the anion is expected to be dihydrogen phosphate (H₂PO₄⁻). The ³¹P chemical shift is highly sensitive to the degree of protonation, the P-O bond angles, and the extent of hydrogen bonding. nih.gov In the solid state, the ³¹P MAS NMR spectrum would be expected to show a single sharp resonance if all phosphorus atoms are in crystallographically equivalent environments. The presence of multiple peaks would indicate distinct phosphate environments within the crystal lattice. researchgate.net The chemical shift for orthophosphate monoesters and protonated orthophosphates typically falls within the range of +5 to -5 ppm relative to 85% H₃PO₄. irenala.edu.mg The specific chemical shift provides insight into the electronic shielding around the phosphorus nucleus, which is directly influenced by the hydrogen bonding network with the surrounding N-Ethylanilinium cations. huji.ac.il

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation primarily excites electrons in the N-Ethylanilinium cation, as the phosphate anion does not exhibit significant absorption in the 200-800 nm range. researchgate.netresearchgate.net The electronic spectrum is dominated by the anilinium chromophore.

The electronic absorption properties of the N-Ethylanilinium cation are closely related to those of the benzene molecule. In its neutral form, N-ethylaniline, the nitrogen atom's lone pair of electrons is in conjugation with the aromatic π-system. This delocalization raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap, resulting in absorption bands at longer wavelengths (a bathochromic shift). For N-ethylaniline in a non-polar solvent like isooctane, absorption maxima are observed at approximately 245 nm and 294 nm. nih.govguidechem.com

Upon protonation to form the N-Ethylanilinium cation, the nitrogen lone pair becomes involved in the N-H bond. This removes the conjugation between the amino group and the phenyl ring. Consequently, the electronic structure of the chromophore becomes more like that of benzene. This interruption of conjugation leads to a hypsochromic shift (blue shift), where the absorption bands move to shorter wavelengths. The spectrum of the N-Ethylanilinium cation is therefore expected to show a primary absorption band below 210 nm and a weaker, structured benzenoid band around 250-260 nm, similar to other anilinium salts.

The observed absorption bands in the N-Ethylanilinium cation are assigned to π-π* transitions within the aromatic ring. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The high-energy band is analogous to the E1 transition in benzene, while the lower-energy, fine-structured band corresponds to the forbidden B-transition of benzene.

Charge-transfer (CT) bands are typically very intense and arise from the transfer of an electron from a molecular orbital of one part of a compound to an orbital of another part, such as from a ligand to a metal (LMCT) or vice-versa (MLCT). In the case of this compound, a simple organic salt, distinct intramolecular charge-transfer bands are not a characteristic feature, as there are no low-energy orbitals available for such a transfer between the cation and anion. The spectrum is therefore dominated by the internal π-π* electronic transitions of the anilinium cation.

| Compound | Form | λmax (nm) | Transition Type | Reference/Comment |

|---|---|---|---|---|

| N-Ethylaniline | Neutral Base | ~245, ~294 | π-π | Experimental data in isooctane. nih.gov |

| N-Ethylanilinium Cation | Protonated Salt | ~203, ~254 | π-π | Expected values based on the removal of n-π conjugation, analogous to aniline (B41778) hydrochloride. |

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

The molecular formula of the N-Ethylanilinium cation is C₈H₁₂N⁺. Its calculated exact mass is approximately 122.0964 u. In a typical mass spectrometry experiment using electron ionization (EI), the analysis is performed on the volatile neutral base, N-ethylaniline (C₈H₁₁N, molecular weight ~121.18 u). nih.gov The resulting mass spectrum shows a molecular ion peak ([M]⁺) at an m/z corresponding to the mass of the neutral molecule.

The fragmentation of the N-ethylaniline molecular ion provides key structural information. The fragmentation pathways are dictated by the formation of stable carbocations and neutral radical losses. For N-ethylaniline, the most significant fragmentation pathway is alpha-cleavage, which involves the cleavage of a bond beta to the aromatic ring. The primary fragmentation is the loss of a methyl radical (•CH₃) from the ethyl group, resulting in a highly abundant and stable resonance-stabilized cation at m/z 106. This [M-15]⁺ ion is often the base peak in the spectrum. Other significant fragments include the phenyl cation at m/z 77, resulting from the cleavage of the C-N bond.

| m/z Value | Proposed Fragment Ion | Formula | Formation Pathway |

|---|---|---|---|

| 121 | Molecular Ion | [C₈H₁₁N]⁺ | Ionization of N-ethylaniline |

| 106 | [M-CH₃]⁺ | [C₇H₈N]⁺ | Alpha-cleavage; loss of a methyl radical from the ethyl group |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Cleavage of the C-N bond |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule. epa.gov The resulting spectrum serves as a unique "vibrational fingerprint," allowing for the identification of the compound and its structural features. chemguide.co.uk The Raman spectrum of this compound will exhibit characteristic bands corresponding to the vibrational modes of both the N-Ethylanilinium cation and the phosphate anion.

The vibrational modes of the N-Ethylanilinium cation can be assigned to specific functional groups. The aromatic ring gives rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching modes around 1600 cm⁻¹. The ethyl group will show aliphatic C-H stretching vibrations typically below 3000 cm⁻¹. The protonated amino group (-NH₂⁺-) will have characteristic N-H stretching and bending modes, although the stretching vibrations can be broad and shifted due to hydrogen bonding with the phosphate counter-ion. aip.org

The phosphate anion (e.g., dihydrogen phosphate, H₂PO₄⁻) also has distinct vibrational modes. The most intense Raman band for phosphate is typically the symmetric stretching vibration of the P-O bonds, which appears as a strong signal in the 900-1100 cm⁻¹ region.

| Wavenumber (cm⁻¹) Range | Vibrational Mode Assignment | Associated Functional Group |

|---|---|---|

| 3000 - 3100 | Aromatic C-H Stretch | Phenyl Ring |

| 2850 - 2980 | Aliphatic C-H Stretch | Ethyl Group (-CH₂CH₃) |

| ~1600 | Aromatic C=C Ring Stretch | Phenyl Ring |

| ~1520 | Aromatic C=C Ring Stretch | Phenyl Ring |

| ~1280 | C-N Stretch | Aromatic Amine |

| 900 - 1100 | Symmetric P-O Stretch | Phosphate Anion |

Advanced Material Properties and Applications of N Ethylanilinium Phosphate

Proton Conductivity Research in N-Ethylanilinium Phosphate (B84403) Systems

Proton conductivity is a critical property for applications in electrochemical devices such as fuel cells. The mobility of protons through a material is governed by several factors, including the crystal structure, the presence of proton carriers, and environmental conditions. For organic-inorganic hybrid materials like anilinium phosphates, the interplay between the organic cation and the phosphate anion network is crucial.

Mechanisms of Proton Transport (e.g., Grotthuss, Vehicle)

Proton transport in phosphate-containing materials generally occurs through two primary mechanisms: the Grotthuss mechanism and the Vehicle mechanism. researchgate.netmdpi.com

Grotthuss Mechanism: This mechanism, also known as the "proton hopping" mechanism, involves the transfer of a proton from one site to another through the formation and cleavage of hydrogen bonds within a hydrogen-bonded network. researchgate.net In the context of anilinium phosphates, this would involve protons hopping between adjacent phosphate groups (e.g., from an H₂PO₄⁻ ion to an HPO₄²⁻ ion) and potentially via the anilinium cation's amine group. The efficiency of the Grotthuss mechanism is highly dependent on the connectivity and dynamics of the hydrogen bond network.

Influence of Temperature and Humidity on Proton Conductivity

Temperature and humidity are critical factors that significantly influence the proton conductivity of phosphate-based materials.

Temperature: Generally, proton conductivity increases with temperature. The relationship often follows an Arrhenius-type behavior, where higher thermal energy allows protons to overcome the activation energy barriers for hopping between sites. nih.govresearchgate.net For example, in one study on a zinc phosphate compound, the proton conductivity increased from 1.00 × 10⁻³ S·cm⁻¹ at 303 K to 1.97 × 10⁻³ S·cm⁻¹ at 333 K under 75% relative humidity. nih.gov

Humidity: Relative humidity (RH) plays a crucial role, particularly for materials where water facilitates proton transport. In many open-framework metal phosphates, proton conductivity has been observed to increase with rising humidity. nih.gov This is because adsorbed water molecules can act as proton carriers (contributing to the Vehicle mechanism) and can also help to form more extensive hydrogen-bonding networks, which in turn facilitates the Grotthuss mechanism. researchgate.netnih.gov The proton conductivity of one zinc phosphate material increased from 1.00 × 10⁻³ S·cm⁻¹ at 75% RH to 1.11 × 10⁻² S·cm⁻¹ at 99% RH (at 333 K). nih.gov

Role of Hydrogen Bond Networks in Proton Hopping Mechanisms

The existence of an extensive and robust hydrogen bond network is a prerequisite for efficient proton transport via the Grotthuss mechanism. In anilinium phosphates, these networks are formed by interactions between the phosphate anions (O-H···O) and between the anilinium cation's ammonium (B1175870) group and the phosphate oxygen atoms (N-H···O). nih.gov

Comparison with Other Proton Conducting Materials

Anilinium phosphates belong to a broad class of proton-conducting materials. To contextualize their potential performance, it is useful to compare them with other known proton conductors. The proton conductivity of materials can vary by many orders of magnitude depending on their composition, structure, and the measurement conditions.

| Material | Conductivity (S·cm⁻¹) | Temperature (°C) | Relative Humidity (%) |

| [C₃N₂H₁₂][Zn(HPO₄)₂] | 1.11 × 10⁻² | 60 | 99% |

| KMg₀.₉H₀.₂ (PO₃)₃·yH₂O | 1.4 × 10⁻³ | 150 | Non-humidified |

| Lanthanum Phosphate (amorphous grain boundary) | ~10⁻³ | 500 | Not specified |

| Sr-doped CePO₄ | ~3.2 × 10⁻³ | 500 | Wet air |

| β-Alaninium oxalate hemihydrate | 2.43 × 10⁻² | 60 | 95% |

| Glycinium oxalate | 3.03 × 10⁻² | 60 | 95% |

This table presents data for various phosphate and other organic-based proton conductors to provide a comparative context. Data for N-Ethylanilinium phosphate is not available. nih.govrsc.orgenergy.govrsc.org

Nonlinear Optical (NLO) Properties of this compound Analogues

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for applications in laser technology, optical communication, and data storage. researchgate.net Phosphate-based crystals are a promising class of NLO materials due to their wide transparency range, particularly in the ultraviolet spectrum. researchgate.net

Research on the NLO properties of the closely related Anilinium Dihydrogen Phosphate (ADHP) indicates that this class of compounds possesses significant third-order NLO characteristics. bodhijournals.com Third-order effects are crucial for applications like optical switching and sensor protection. In a study using the Z-scan technique with a He-Ne laser (λ = 632.8 nm), ADHP crystals demonstrated a self-defocusing nature. The key measured NLO parameters for ADHP were: bodhijournals.com

Nonlinear refractive index (n₂): -4.937 x 10⁻¹¹ m²/W

Nonlinear absorption coefficient (β): 2.308 x 10⁻⁴ m/W

Third-order nonlinear susceptibility (χ³): 0.983 x 10⁻⁶ esu

These values suggest that anilinium phosphate materials are promising for NLO applications. bodhijournals.com

Determination of First Hyperpolarizability (βtotal)

Second-Order Hyperpolarizability (⟨γ⟩) Studies

While direct studies on the second-order hyperpolarizability (⟨γ⟩) of this compound are not specified in the available literature, extensive research has been conducted on the third-order nonlinear optical properties of closely related compounds, such as Anilinium Dihydrogen Phosphate (ADHP). bodhijournals.com Third-order NLO effects are characterized by the third-order nonlinear susceptibility (χ⁽³⁾), which is related to the molecular second-order hyperpolarizability (γ). These properties are crucial for applications like optical limiting, optical switching, and four-wave mixing.

Studies on ADHP using the Z-scan technique have revealed a negative nonlinear refractive index, indicating a self-defocusing nature. bodhijournals.com The third-order nonlinear susceptibility of ADHP has been determined, highlighting its potential for use in optical sensor protection. bodhijournals.com A comparison of the third-order NLO properties of ADHP with another organic NLO crystal, 2-amino-6-methylpyridinium phosphate (2A6MPP), demonstrates the superior performance of the anilinium-based compound in terms of a higher third-order nonlinear susceptibility and a lower nonlinear absorption coefficient. bodhijournals.com

Third-Order Nonlinear Optical Properties of Anilinium Dihydrogen Phosphate (ADHP)

| Property | Value | Technique |

|---|---|---|

| Nonlinear Refractive Index (n₂) | -4.937 x 10⁻¹¹ m²/W | Z-scan |

| Nonlinear Absorption Coefficient (β) | 2.308 x 10⁻⁴ m/W | Z-scan |

| Third-Order Nonlinear Susceptibility (χ⁽³⁾) | 0.983 x 10⁻⁶ esu | Z-scan |

Relationship between Electronic Structure and NLO Response

The nonlinear optical response of organic materials like this compound is intrinsically linked to their electronic structure. A large NLO response typically arises from molecules possessing a significant degree of intramolecular charge transfer. This is often achieved by incorporating electron-donating and electron-accepting groups connected by a π-conjugated system.

Potential in Optoelectronic and Photonic Devices

Materials with significant third-order nonlinear optical properties, such as those observed in the anilinium phosphate family, are promising candidates for a variety of optoelectronic and photonic devices. researchgate.net The intensity-dependent refractive index is the basis for all-optical switching and optical logic gates. Materials exhibiting strong nonlinear absorption can be utilized for optical limiting applications, which protect sensitive optical components from high-intensity laser damage.

The development of organic-inorganic hybrid one-dimensional photonic crystals offers another avenue for the application of such materials. nih.gov These structures can exhibit photonic bandgaps, allowing for the control of light propagation. mit.edu By integrating materials like this compound into such structures, it may be possible to create tunable photonic devices where the optical properties can be modulated by an external stimulus. Furthermore, the semiconducting nature of some organic materials opens up possibilities for their use in photodetectors and other optoelectronic sensors.

Materials Science Innovations and Applications

Integration into Hybrid Organic-Inorganic Functional Materials

The combination of organic and inorganic components at the molecular level can lead to the creation of hybrid materials with enhanced or novel properties. scispace.comrsc.orgresearchgate.net this compound can be a valuable building block in the synthesis of such materials. The organic anilinium cation can impart properties such as processability, flexibility, and a tailored NLO response, while the inorganic phosphate component can provide structural stability, thermal resistance, and specific electronic or catalytic functions.

These hybrid materials can be fabricated in various forms, including layered structures, nanocomposites, and framework materials. scispace.com The self-assembly of organic cations and inorganic anions can be directed to form well-ordered crystalline structures. The ability to modify the organic component, for instance, by changing the substituent on the aniline (B41778) ring, allows for the fine-tuning of the properties of the resulting hybrid material. This approach has been used to develop materials for a wide range of applications, including catalysis, ion exchange, and molecular recognition. scispace.com

Potential for Sensor Applications

The development of organic-inorganic hybrid materials has opened up new possibilities for the design of advanced chemical sensors. researchgate.netresearchgate.net The synergistic effects between the organic and inorganic components can lead to improved sensor performance in terms of sensitivity, selectivity, and response time. researchgate.net Materials incorporating anilinium derivatives and phosphate groups can be explored for various sensing applications.

For instance, the anilinium component can be part of a conductive polymer matrix, such as polyaniline, which is known for its use in gas sensors. The incorporation of phosphate groups could enhance the interaction with specific analytes. Hybrid nanocomposites based on conducting polymers and metal oxides have been shown to be effective in detecting volatile organic compounds (VOCs). nih.gov Furthermore, fluorescent chemosensors can be designed using organic-inorganic hybrid materials, where the interaction with an analyte leads to a change in the fluorescence signal. The specific chemical functionalities of this compound could be leveraged to create sensors for the detection of particular ions or molecules.

Advanced Coating Development (e.g., Corrosion Protection)researchgate.net

This compound represents an innovative approach within the field of advanced materials, particularly in the development of sophisticated anti-corrosion coatings. This compound is integral to the formation of polymer coatings that offer a significant barrier against corrosive elements. The primary mechanism involves the electrochemical polymerization of N-ethylaniline in the presence of phosphoric acid. In this process, the N-ethylaniline monomer is oxidized and polymerizes to form a poly(N-ethylaniline) (PNEA) coating on a metal substrate. The phosphate ions from the acid become incorporated into the polymer matrix, acting as a dopant. This doping process is crucial as it enhances the electrochemical properties and, consequently, the protective performance of the coating.

The resulting phosphate-doped PNEA coatings provide corrosion protection through a combination of barrier effects and anodic protection. The dense, adherent polymer layer physically obstructs the ingress of corrosive species such as water, oxygen, and chloride ions to the metal surface. Furthermore, the electroactive nature of the conductive PNEA can help to maintain the metal in a passive state, thereby inhibiting the anodic dissolution process that is fundamental to corrosion.

Detailed Research Findings

Research into coatings derived from N-ethylaniline has demonstrated their effectiveness in protecting various metals, including iron and stainless steel, in aggressive environments. Studies have shown that PNEA coatings, synthesized through potentiodynamic techniques, can significantly reduce corrosion rates in acidic and saline solutions.

For instance, investigations into PNEA coatings on iron have revealed that they can substantially lower the maximum dissolution current density compared to an uncoated electrode. In one study, the dissolution current density for a PNEA-coated iron electrode was found to be significantly lower than that of a bare electrode when exposed to a corrosive medium.

Furthermore, the long-term stability and protective properties of these coatings have been evaluated using electrochemical impedance spectroscopy (EIS). The results from such studies indicate that PNEA coatings can maintain high charge transfer resistance over extended periods of immersion in corrosive solutions, signifying sustained corrosion protection.

The incorporation of phosphate ions is a key factor in enhancing the protective capabilities of these coatings. Phosphate ions are known to be effective corrosion inhibitors and can contribute to the formation of a stable passive layer on the metal surface beneath the polymer coating. This synergistic effect between the PNEA matrix and the phosphate dopant leads to a more robust and durable anti-corrosion system. The electrochemical polymerization of aniline in phosphoric acid has been shown to produce coatings with enhanced anticorrosion performance due to the presence of phosphate anions in the polymer structure.

The morphology of the electrochemically synthesized PNEA coatings is typically dense and uniform, which is a critical factor for providing an effective barrier against corrosion. The adherence of the coating to the metal substrate is also a significant aspect of its performance, and research has focused on optimizing the synthesis parameters to ensure strong adhesion.

Performance Data of PNEA Coatings

The following table summarizes typical performance data for Poly(N-ethylaniline) coatings in corrosive environments, based on findings from electrochemical studies.

| Parameter | Uncoated Electrode | PNEA Coated Electrode | Corrosive Medium |

|---|---|---|---|

| Maximum Dissolution Current Density (mA cm⁻²) | 41.8 | 10.7 | 0.5 M H₂SO₄ |

| Charge Transfer Resistance (Rct) after 196h (Ω cm²) | N/A | 135.02 | 0.5 M NaCl |

It is important to note that while the direct synthesis and application of a discrete "this compound" compound as a coating is not extensively documented, the in-situ formation of phosphate-doped poly(N-ethylaniline) from N-ethylaniline and phosphoric acid is a recognized and effective method for creating advanced corrosion-resistant coatings.

Thermodynamic and Phase Behavior of N Ethylanilinium Phosphate

Phase Transition Investigations

Phase transitions in crystalline solids are fundamental phenomena that involve changes in the structural and physical properties of the material. For salts of organic amines, such as N-Ethylanilinium phosphate (B84403), these transitions are often complex, involving cooperative motions of both the cationic and anionic components.

While specific studies on N-Ethylanilinium phosphate are not extensively documented, the behavior of related anilinium phosphate compounds provides a strong basis for understanding its potential solid-state phase transitions. For instance, derivatives such as 4-methylanilinium dihydrogenphosphate and 4-bromoanilinium dihydrogenphosphate have been synthesized and their crystal structures elucidated. In these compounds, the atomic arrangement consists of layers of H₂PO₄⁻ anions situated between the organic cations.

A reversible phase transition has been observed in p-chloroanilinium dihydrogen phosphate at 403 K. researchgate.net The mechanisms of such transitions in anilinium phosphates are typically associated with changes in the hydrogen bonding network and the reorientational motion of the anilinium cations. The -NH₃⁺ group of the anilinium cation and the phosphate anion are linked by a network of hydrogen bonds. At elevated temperatures, increased thermal energy can lead to a dynamic disordering of the anilinium cations, which may rotate or tilt more freely within the crystal lattice. This change in dynamic behavior can trigger a transition to a higher symmetry phase.

The crystal structure of anilinium dihydrogen phosphate has been found to be triclinic. nih.govkamarajcollege.ac.in The structure is characterized by organic and inorganic layers alternating along a crystallographic axis. The inorganic layers are composed of H₂PO₄ tetrahedra linked into infinite ladders by strong hydrogen bonds. The anilinium cations are situated between these ladders and are anchored by N-H···O hydrogen bonds. nih.gov It is plausible that this compound adopts a similar layered structure, and that any phase transitions would involve alterations in the hydrogen bonding and the orientational ordering of the N-ethylanilinium cation.

At higher temperatures, the increased thermal motion leads to greater molecular disorder. This can manifest as a dynamic disorder of the entire N-ethylanilinium cation or specific parts of it, such as the ethyl group. Such disorder can be a precursor to a phase transition. The interplay between the conformational flexibility of the cation and the hydrogen-bonding network with the phosphate anion is a key factor in the temperature-dependent behavior of this compound.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential scanning calorimetry is a powerful technique for identifying and characterizing phase transitions and other thermal events in materials. In a DSC experiment, the heat flow to a sample is measured as a function of temperature, allowing for the detection of endothermic (heat-absorbing) and exothermic (heat-releasing) processes.

A typical DSC heating curve for a substituted anilinium phosphate might show one or more endothermic peaks corresponding to solid-state phase transitions prior to a final, larger endothermic peak associated with melting and subsequent decomposition. The temperatures of these transitions are influenced by the nature of the substituent on the aniline (B41778) ring.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (J/g) |

|---|---|---|---|

| Solid-Solid Phase Transition I | 80 - 100 | 90 - 110 | 10 - 30 |

| Solid-Solid Phase Transition II | 130 - 150 | 140 - 160 | 5 - 15 |

| Melting/Decomposition | > 200 | > 210 | > 100 |

Note: The data in this table is hypothetical and serves as an illustrative example of what might be observed for this compound based on the behavior of related compounds.

The enthalpy changes associated with these transitions provide quantitative information about the energetic changes occurring within the crystal. A larger enthalpy change for a phase transition typically indicates a more significant structural rearrangement.

Chemical Reactivity and Stability of N Ethylanilinium Phosphate

Hydrolysis Kinetics Studies of N-Ethylanilinium Phosphate (B84403)

The hydrolysis of N-Ethylanilinium phosphate involves the cleavage of the P-N bond by water. Kinetic studies on similar phosphate esters reveal that this process is highly dependent on reaction conditions.

The rate of hydrolysis of aniline (B41778) phosphates is significantly influenced by the pH of the solution. scispace.comijiet.com Kinetic studies on analogous compounds show that the hydrolysis rate generally increases with increasing acid concentration, reaching a peak value at a specific molarity, typically around 4.0 M HCl, before declining. jocpr.comscispace.com The subsequent decrease in the reaction rate at higher acidities is often linked to a reduction in the activity of water, which acts as the nucleophile. jocpr.com

Ionic strength also plays a critical role in the reaction kinetics, though its effect can vary. Depending on the specific substrate and conditions, the effect can be either positive (accelerating) or negative. scispace.comijiet.com A positive ionic strength effect, as observed in the hydrolysis of mono-3,5-dimethylaniline phosphate, suggests that the rate-determining step involves the interaction of similarly charged species. scispace.com

To illustrate the typical effect of acid concentration on hydrolysis, the following table presents data from a kinetic study on a related compound, Mono-4-methyl-2-nitroaniline phosphate.

| HCl Concentration (M) | Observed Rate Constant (k, min⁻¹) |

| 1.0 | 10.60 |

| 2.0 | 15.25 |

| 3.0 | 18.80 |

| 4.0 | 20.18 |

| 5.0 | 18.75 |

| 6.0 | 16.25 |

| 7.0 | 13.15 |

| This interactive table is based on data for the hydrolysis of Mono-4-methyl-2-nitroaniline phosphate at 50°C and is intended to be representative of the behavior of N-substituted aniline phosphates. jocpr.com |

In acidic media, the hydrolysis of aniline phosphates is predominantly facilitated through the protonated form of the ester, known as the conjugate acid species. jocpr.comscispace.com The observed increase in the rate of hydrolysis as acidity rises is directly attributed to the conversion of the neutral ester into its more reactive conjugate acid form. semanticscholar.orgscispace.com

The following table, based on studies of mono-3,5-dimethylaniline phosphate, illustrates how theoretical rates can be calculated based on the contribution of the conjugate acid species and compared with observed rates.

| HCl Concentration (M) | Observed Rate (kₑ, min⁻¹) | Calculated Rate (kₑ, min⁻¹) |

| 1.0 | 2.60 | 2.69 |

| 2.0 | 3.51 | 3.53 |

| 3.0 | 4.10 | 4.12 |

| 4.0 | 4.54 | 4.54 |

| 5.0 | 4.35 | 4.31 |

| 6.0 | 3.84 | 3.88 |

| 7.0 | 3.25 | 3.29 |

| This interactive table is based on data for the hydrolysis of mono-3,5-dimethylaniline phosphate at 50°C and shows the close agreement between experimentally observed rates and rates calculated assuming the conjugate acid species is the primary reactant. scispace.com |

Degradation Pathways and Stability Assessment of this compound

The primary degradation pathway for this compound in aqueous environments is hydrolysis. The stability of the compound is therefore inversely related to its rate of hydrolysis. The cleavage of the P-N bond results in the formation of N-ethylaniline and phosphoric acid. jocpr.comscispace.com

Conclusion and Future Research Directions for N Ethylanilinium Phosphate

Summary of Key Research Findings and Advancements

Currently, there are no specific research findings or significant advancements to report for N-Ethylanilinium phosphate (B84403). The scientific community has yet to publish detailed studies on its synthesis, characterization, or potential applications.

Remaining Challenges and Open Questions in N-Ethylanilinium Phosphate Research

The foremost challenge in the study of this compound is the foundational lack of knowledge. The primary open questions include:

What are viable and efficient synthetic routes to produce crystalline this compound?

What is the precise crystal structure and what are the key intermolecular interactions that govern its packing? researchgate.net

What are its fundamental physical properties, such as dielectric, optical, and thermal characteristics?

Does this compound exhibit interesting phenomena such as phase transitions or ferroelectricity, which are observed in other organic-inorganic hybrid materials?

Proposed Future Research Avenues for this compound Materials

Given the absence of direct research, the future of this compound studies will rely on foundational work. The exploration of this compound can be guided by methodologies applied to similar organic phosphate and phosphite (B83602) salts.

Exploration of New Synthetic Routes for Enhanced Performance

A primary focus for future research will be the development of synthetic methodologies to obtain high-quality single crystals of this compound. A potential starting point could be the reaction of N-ethylaniline with phosphoric acid in a suitable solvent. Techniques such as slow evaporation could be employed to facilitate crystallization. Research on the synthesis of related compounds like 2-Ethylanilinium phosphite, which was synthesized by the reaction of phosphorous acid with an N,N-Dimethylaniline solution, could provide valuable insights into the reaction conditions and crystallization techniques that might be applicable. researchgate.net

Advanced Characterization under Extreme Conditions

Once synthesized, a thorough characterization of this compound will be crucial. Single-crystal X-ray diffraction will be essential to determine its crystal structure, including unit cell parameters and space group. researchgate.net Spectroscopic techniques such as FTIR and Raman would help in understanding the vibrational modes and the interactions between the N-ethylanilinium cation and the phosphate anion. Furthermore, studying the material's behavior under extreme conditions of temperature and pressure could reveal potential phase transitions and novel properties. The investigation of dielectric properties as a function of temperature and frequency would be a critical step in identifying potential ferroelectric or relaxor ferroelectric behavior, which is a subject of interest in similar organic-inorganic hybrid materials.

Tailoring Molecular Structure for Targeted Material Properties

The N-ethylanilinium cation offers possibilities for molecular engineering. Future research could explore how substitutions on the phenyl ring or modifications of the ethyl group could influence the crystal packing and, consequently, the material's properties. For instance, introducing different functional groups could alter the hydrogen bonding network between the cation and the phosphate anion, potentially leading to materials with tailored dielectric responses or other desirable characteristics. The study of anilinium dihydrogen phosphate has shown that the N-H···O hydrogen bonds between the anilinium cations and the dihydrogen phosphate chains are crucial for the structural cohesion. nih.gov Understanding and manipulating these interactions in this compound could be a key area of research.

Development of Integrated this compound-Based Devices

While speculative at this stage, should this compound be found to possess significant ferroelectric or piezoelectric properties, it could be a candidate for future electronic devices. Research could then be directed towards the fabrication of thin films and their integration into devices such as sensors, actuators, or non-volatile memory. The development of such applications would, however, be contingent on the discovery of favorable material properties in the initial characterization studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |